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Introduction
ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, renowned for their high

photostability and strong fluorescence quantum yields.[1][2] Derived from acriflavine, this dye is

characterized by its strong absorption of light in the blue-green region of the visible spectrum,

making it a versatile tool for a wide range of applications in life sciences and drug development.

[2][3] Its utility spans various techniques, including fluorescence microscopy, flow cytometry,

and fluorescence resonance energy transfer (FRET). This guide provides a comprehensive

overview of the core principles of using ATTO 465, including its photophysical properties,

detailed experimental protocols, and visualizations of experimental workflows.

Core Principles of ATTO 465
ATTO 465 is a moderately hydrophilic dye known for its significant Stokes shift, which is the

difference between the wavelength maxima of its absorption and emission spectra.[3][4] This

large separation is advantageous as it minimizes the overlap between the excitation and

emission signals, leading to improved signal-to-noise ratios in fluorescence imaging. The dye's

robust photostability allows for prolonged or repeated imaging with reduced signal loss due to

photobleaching.[5]

Photophysical Properties
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The performance of a fluorescent dye is dictated by its photophysical characteristics. The key

quantitative parameters for ATTO 465 are summarized in the table below, providing a basis for

designing and optimizing fluorescence-based experiments.

Property Value Reference

Excitation Maximum (λex) 453 nm [2]

Emission Maximum (λem) 506 nm [2]

Molar Extinction Coefficient (ε) 7.5 x 10⁴ M⁻¹cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
0.75 [2]

Fluorescence Lifetime (τ) 5.0 ns [2]

Key Applications and Experimental Protocols
ATTO 465 is available in various reactive forms, such as NHS esters and maleimides, allowing

for covalent labeling of a wide range of biomolecules, including proteins and nucleic acids.[2]

Labeling of Biomolecules
This protocol describes the covalent attachment of ATTO 465 NHS ester to primary amine

groups on proteins, such as antibodies.

Materials:

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS)

ATTO 465 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3

Gel filtration column (e.g., Sephadex G-25)

Phosphate buffer, pH 7.2 (22 mM) for elution
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Procedure:

Protein Preparation: If the protein solution contains amine-containing buffers like Tris, dialyze

it against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate

buffer for each ml of protein solution.

Dye Solution Preparation: Immediately before use, dissolve the ATTO 465 NHS ester in

anhydrous DMF or DMSO to a concentration of 2 mg/ml.

Labeling Reaction: Add the dye solution to the protein solution. For an antibody, a starting

point of 10 µl of dye solution per 1 ml of protein solution is recommended.

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with

constant or repeated stirring.

Purification: Separate the labeled protein from unreacted dye using a gel filtration column

equilibrated with phosphate buffer (pH 7.2). The first fluorescent band to elute is the labeled

protein.

This protocol is for labeling amino-modified oligonucleotides.

Materials:

Amino-modified oligonucleotide

0.2 M Carbonate buffer, pH 8-9

ATTO 465 NHS ester

Anhydrous dimethylformamide (DMF)

Procedure:

Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in

carbonate buffer (e.g., 5 nmol in 50 µl).

Dye Solution: Prepare a 5 mg/ml solution of ATTO 465 NHS ester in anhydrous DMF.
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Labeling Reaction: Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye

solution.

Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer

reaction times, the pH can be lowered to 7.0-7.5.

Multiplex Immunofluorescence
A derivative of ATTO 465, ATTO 465-pentafluoroaniline (ATTO 465-p), has been effectively

used as a nuclear stain in multiplex immunofluorescence (mIF), allowing for the visualization of

multiple protein targets within a single tissue section.[1][6] This approach is particularly useful

as it frees up the 405 nm channel, which is traditionally used for nuclear counterstains like

DAPI.[1]

Experimental Workflow for Multiplex Immunofluorescence
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Caption: Multiplex Immunofluorescence Workflow using ATTO 465-p.
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Detailed Protocol for Nuclear Staining with an ATTO 465 Derivative:

This protocol is adapted from a study utilizing an ATTO 465 derivative for nuclear staining in

cell culture.[4]

Materials:

Cells cultured on chamber slides

Hank's Balanced Salt Solution (HBSS)

4% Paraformaldehyde (PFA) in PBS

Phosphate-Buffered Saline (PBS)

ATTO 465-pentafluoroaniline (ATTO 465-p) staining solution (e.g., 4 µM in PBS)

Procedure:

Cell Culture and Fixation:

Plate cells onto chamber slides and culture under appropriate conditions.

Wash the cells with HBSS.

Fix the cells with 4% PFA for 30 minutes at room temperature.

Staining:

Wash the fixed cells with PBS.

Incubate the cells with the ATTO 465-p staining solution for 10 minutes at room

temperature, protected from light. An optimal concentration of 4 µM has been reported to

yield a strong fluorescence signal.[4]

Washing and Mounting:

Wash the cells with PBS to remove unbound dye.
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Mount the slides with an appropriate mounting medium for fluorescence microscopy.

Flow Cytometry
ATTO 465-conjugated antibodies can be used for the identification and quantification of cell

populations in flow cytometry. A general protocol for cell surface staining is provided below.

Experimental Workflow for Flow Cytometry
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Caption: Flow Cytometry Staining and Analysis Workflow.
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Protocol for Cell Surface Staining:

Materials:

Cell suspension

Phosphate-Buffered Saline (PBS)

Staining buffer (e.g., PBS with 1% BSA)

ATTO 465-conjugated primary antibody

Procedure:

Cell Preparation:

Harvest cells and wash them with PBS.

Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/ml in staining

buffer.

Staining:

Aliquot the desired number of cells into flow cytometry tubes.

Add the ATTO 465-conjugated primary antibody at the predetermined optimal

concentration.

Incubate for 30-60 minutes on ice, protected from light.

Washing:

Wash the cells twice with staining buffer to remove unbound antibody.

Data Acquisition:

Resuspend the cells in an appropriate volume of staining buffer.
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Acquire data on a flow cytometer equipped with a laser and filter set suitable for ATTO 465
(e.g., 488 nm laser excitation and a 530/30 nm bandpass filter).

Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions, conformational changes, and

enzymatic activity. It involves the non-radiative transfer of energy from an excited donor

fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly

dependent on the distance between the donor and acceptor, making it a "molecular ruler".

ATTO 465 can serve as a donor in FRET pairs with suitable acceptor dyes that have an

excitation spectrum overlapping with the emission spectrum of ATTO 465. Potential acceptor

dyes include ATTO 532 or ATTO 550.

Logical Relationship in a FRET-based Protease Assay
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Caption: Principle of a FRET-based protease assay using an ATTO 465 donor.

Conclusion
ATTO 465 is a highly versatile and robust fluorescent dye with broad applications in biological

and biomedical research. Its favorable photophysical properties, including a large Stokes shift

and high photostability, make it an excellent choice for demanding fluorescence applications.

The availability of various reactive derivatives facilitates the straightforward labeling of a wide

array of biomolecules. By following the detailed protocols and understanding the underlying

principles outlined in this guide, researchers, scientists, and drug development professionals

can effectively harness the capabilities of ATTO 465 to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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